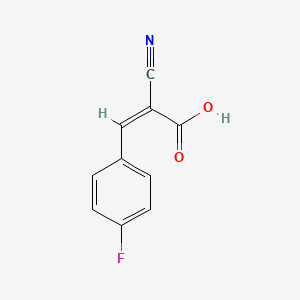
2-(methylaminomethyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylaminomethyl)-1H-quinazolin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes: The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Common steps may include condensation reactions, cyclization, and functional group modifications.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: Industrial production of such compounds may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
2-(methylaminomethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur with appropriate reagents and conditions. These reactions often lead to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include a variety of functionalized derivatives with different chemical and physical properties.
Aplicaciones Científicas De Investigación
2-(methylaminomethyl)-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound may be used in biochemical assays and studies to understand its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects, including its mechanism of action and efficacy in treating various diseases, is ongoing.
Industry: this compound can be utilized in the development of new materials, catalysts, and other industrial applications due to its unique chemical properties.
Mecanismo De Acción
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
2-(methylaminomethyl)-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can be based on:
Structural Similarity: Compounds with similar core structures or functional groups.
Chemical Properties: Differences in reactivity, stability, and other chemical properties.
Applications: Variations in their uses in scientific research, medicine, and industry.
List of Similar Compounds
CID 2244 (Aspirin): Known for its analgesic and anti-inflammatory properties.
CID 5161 (Salicylsalicylic Acid): Used in the synthesis of various pharmaceuticals.
CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (Sulindac): Another nonsteroidal anti-inflammatory drug with unique properties.
Propiedades
IUPAC Name |
2-(methylaminomethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEOHAYHKRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B7777459.png)

![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)




